N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C17H16Br3N3O3 and a molecular weight of 550.04 g/mol . This compound is characterized by its unique structure, which includes both dimethoxyphenyl and tribromophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4,5-tribromoaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Scientific Research Applications
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the presence of bromine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4-dimethoxyphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of both dimethoxy and tribromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16Br3N3O3 |
---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C17H16Br3N3O3/c1-25-15-4-3-10(5-16(15)26-2)8-22-23-17(24)9-21-14-7-12(19)11(18)6-13(14)20/h3-8,21H,9H2,1-2H3,(H,23,24)/b22-8+ |
InChI Key |
GMJHHVFBCFBTEW-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)OC |
Origin of Product |
United States |
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